molecular formula C9H7N3O4 B12869981 2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole

2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole

Cat. No.: B12869981
M. Wt: 221.17 g/mol
InChI Key: RQDZLWAVFGZQAT-NSCUHMNNSA-N
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Description

2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole is a heterocyclic compound that features an oxazole ring with a nitro group and a vinyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-vinyl-oxazole with a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-(5-nitrophenyl)vinyl)oxazole
  • 2-Methyl-5-(2-(5-nitroimidazol-2-yl)vinyl)oxazole
  • 2-Methyl-5-(2-(5-nitrothiazol-2-yl)vinyl)oxazole

Uniqueness

2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and vinyl groups in the oxazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methyl-5-[(E)-2-(5-nitro-1,3-oxazol-2-yl)ethenyl]-1,3-oxazole

InChI

InChI=1S/C9H7N3O4/c1-6-10-4-7(15-6)2-3-8-11-5-9(16-8)12(13)14/h2-5H,1H3/b3-2+

InChI Key

RQDZLWAVFGZQAT-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(O1)/C=C/C2=NC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(O1)C=CC2=NC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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